

# The Discontinuation of Clofezone: A Technical Analysis of a Combined Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A deep dive into the pharmacological and toxicological factors that led to the withdrawal of **Clofezone** from the pharmaceutical market, prepared for researchers, scientists, and drug development professionals.

# **Executive Summary**

Clofezone, a combination drug product previously marketed for the management of joint and muscular pain, has been discontinued and is no longer available for clinical use. This technical guide provides a comprehensive analysis of the factors leading to its market withdrawal. The primary driver for the discontinuation of Clofezone was the significant and severe adverse effects associated with one of its active pharmaceutical ingredients, phenylbutazone. This document will detail the pharmacological mechanisms of Clofezone's components, present quantitative data on adverse events, outline key experimental protocols used in its evaluation, and visually represent the critical signaling pathways involved. The evidence overwhelmingly points to an unfavorable risk-benefit profile for phenylbutazone, which ultimately rendered the combination product, Clofezone, untenable for continued clinical use.

## Introduction to Clofezone

**Clofezone** was a fixed-dose combination of two active substances: clofexamide and phenylbutazone.[1][2] Clofexamide is an antidepressant, while phenylbutazone is a potent nonsteroidal anti-inflammatory drug (NSAID).[1][2] The rationale for this combination was to



simultaneously address the inflammatory and pain components of musculoskeletal disorders, with the potential for the antidepressant to modulate the perception of chronic pain. However, the severe toxicities associated with phenylbutazone ultimately led to the discontinuation of **Clofezone**.

# The Core Reason for Discontinuation: Phenylbutazone's Toxicity

The withdrawal of **Clofezone** from the market is inextricably linked to the well-documented and severe adverse effects of phenylbutazone. While effective as an anti-inflammatory agent, phenylbutazone carries a significant risk of serious, and sometimes fatal, toxicities.

## **Hematological Toxicity**

A primary concern with phenylbutazone is its potential to induce severe hematological disorders. The most significant of these is aplastic anemia, a rare but life-threatening condition where the bone marrow fails to produce enough new blood cells.[3][4][5][6] The estimated incidence of aplastic anemia in patients treated with phenylbutazone is approximately 1 in 30,000.[3] Other reported hematological toxicities include agranulocytosis, leukopenia, thrombocytopenia, and megaloblastic anemia.[4][7]

## **Gastrointestinal Toxicity**

As a non-selective NSAID, phenylbutazone is associated with a high incidence of gastrointestinal complications. These can range from dyspepsia and gastritis to more severe events such as peptic ulceration, gastrointestinal bleeding, and perforation.[7][8] The mechanism for this toxicity is the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.

# **Quantitative Data on Adverse Events**

The following tables summarize the available quantitative data on the key adverse events associated with phenylbutazone, which were central to the decision to discontinue **Clofezone**.



| Adverse Event         | Incidence/Risk            | Population/Study<br>Details          | Source |
|-----------------------|---------------------------|--------------------------------------|--------|
| Aplastic Anemia       | Approx. 1 in 30,000       | Patients treated with phenylbutazone | [3]    |
| Fatal Aplastic Anemia | 5 out of 8 reported cases | Review of English literature         | [4]    |
| Fatal Agranulocytosis | 10 reported cases         | Review of English<br>literature      | [4]    |

Table 1: Incidence of Serious Hematological Adverse Events with Phenylbutazone.

| Adverse Event                         | Finding                                                                                           | Animal<br>Model/Study<br>Details                                    | Source |
|---------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|--------|
| Glandular Gastric Ulceration          | Mean increase of 1.1 grades                                                                       | 10 healthy horses treated with phenylbutazone                       | [9]    |
| Increased Gastric<br>Ulceration Score | 3.02-fold increase in<br>circulating bacterial<br>16S rDNA (marker of<br>intestinal permeability) | 30 healthy horses in a<br>blinded, randomized<br>block design study | [9]    |

Table 2: Quantitative Findings on Gastrointestinal Adverse Events with Phenylbutazone (from equine studies).

# Pharmacological Mechanisms of Action Phenylbutazone: Non-selective COX Inhibition

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, phenylbutazone prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. However, the inhibition of the constitutively



expressed COX-1 in the gastrointestinal tract and kidneys is also responsible for its significant adverse effects.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clofexamide Wikipedia [en.wikipedia.org]
- 2. Clofezone Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risks and indications of phenylbutazone: another look PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aplastic anemia Wikipedia [en.wikipedia.org]
- 7. cfsre.org [cfsre.org]
- 8. thehorse.com [thehorse.com]



- 9. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discontinuation of Clofezone: A Technical Analysis
  of a Combined Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1669204#understanding-the-discontinuation-ofclofezone-from-the-market]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com